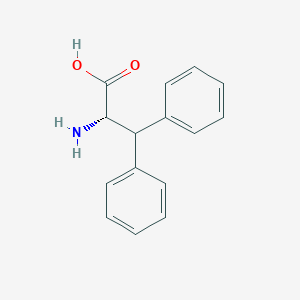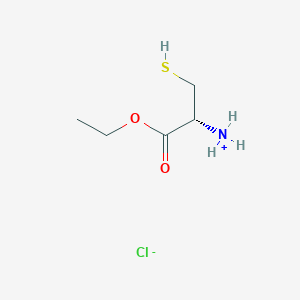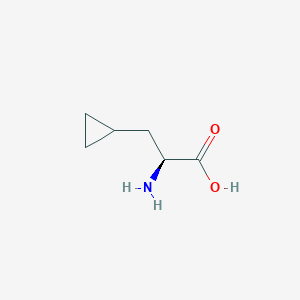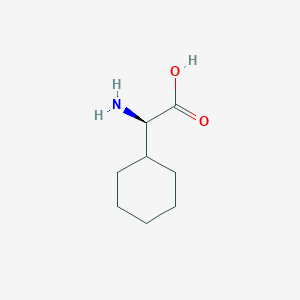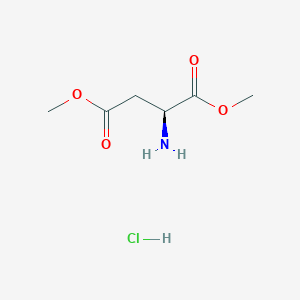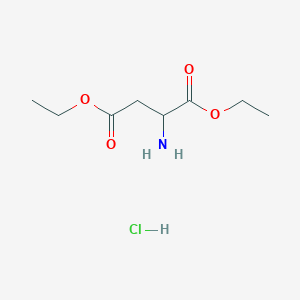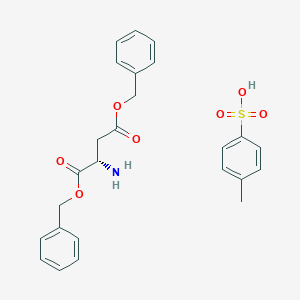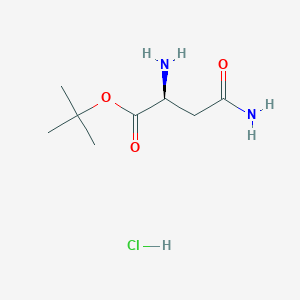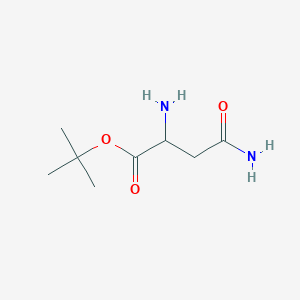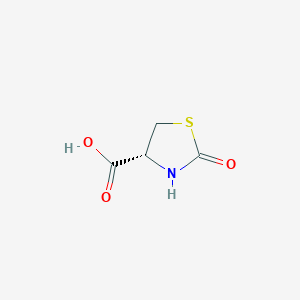
N-乙酰半胱氨酸
描述
氧代噻唑烷羧酸,也称为L-2-氧代噻唑烷-4-羧酸,是一种属于α氨基酸及其衍生物类的有机化合物。它是一种半胱氨酸前药,这意味着它在体内被代谢成半胱氨酸。 该化合物以其在增强细胞内谷胱甘肽水平方面的作用而闻名,这对于各种细胞功能至关重要,包括抗氧化防御 .
科学研究应用
氧代噻唑烷羧酸在科学研究中具有广泛的应用:
化学: 用作合成其他化合物的先驱。
生物学: 研究其在增加细胞内谷胱甘肽水平方面的作用,这对细胞防御机制很重要.
医学: 研究其在治疗与氧化应激相关的疾病方面的潜力,例如白内障和 HIV 感染
工业: 在化妆品配方中用于其美白功效.
作用机制
氧代噻唑烷羧酸主要通过代谢成半胱氨酸来发挥其作用,然后参与谷胱甘肽的合成。谷胱甘肽是一种重要的抗氧化剂,可以保护细胞免受氧化损伤。 该化合物还抑制酪氨酸酶,酪氨酸酶参与黑色素的产生,从而有助于其美白功效 .
类似化合物:
半胱氨酸: 氧代噻唑烷羧酸的直接前体。
N-乙酰半胱氨酸: 另一种具有类似抗氧化特性的半胱氨酸前药。
谷胱甘肽: 氧代噻唑烷羧酸代谢的最终产物
独特性: 氧代噻唑烷羧酸在其能够作为一种稳定的半胱氨酸前药而独树一帜,这种前药可以很容易地在体内代谢以增加谷胱甘肽水平。 与直接补充半胱氨酸不同,它不太容易氧化,并且可以更有效地被细胞利用 .
生化分析
Biochemical Properties
Procysteine is metabolized to cysteine intracellularly and has antioxidant activity . It reduces TNF-α-induced increases in the expression of IL-6 and chemokine (C-C motif) ligand 2 (CCL2) in ARPE-19 human retinal pigment epithelial cells when used at a concentration of 0.5 mM .
Cellular Effects
Procysteine has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to reduce TNF-α-induced increases in the expression of IL-6 and chemokine (C-C motif) ligand 2 (CCL2) in ARPE-19 human retinal pigment epithelial cells . In addition, it has been shown to have effects on Acinetobacter pneumonia in hyperoxic conditions .
Molecular Mechanism
It is known that Procysteine is a prodrug form of cysteine that is metabolized to cysteine intracellularly . This suggests that its effects at the molecular level may be mediated through its conversion to cysteine and subsequent involvement in various biochemical reactions.
Temporal Effects in Laboratory Settings
One study found that continuous infusion of Procysteine over 20 hours resulted in 13C-label incorporation into glutathione, taurine, hypotaurine, and lactate at levels sufficient for detection by in vivo magnetic resonance spectroscopy .
Metabolic Pathways
Procysteine is involved in the synthesis of glutathione, an important antioxidant in plants, animals, and fungi . It is metabolized to cysteine intracellularly, which can then be used in the synthesis of glutathione .
准备方法
合成路线和反应条件: 氧代噻唑烷羧酸通过L-半胱氨酸的环化合成。 该过程涉及在酸性条件下L-半胱氨酸与甲醛反应,导致形成氧代噻唑烷环 .
工业生产方法: 在工业环境中,氧代噻唑烷羧酸的生产涉及相同的环化过程,但规模更大。反应条件经过优化以确保高产率和纯度。 然后通过结晶或其他合适的方法纯化该化合物 .
化学反应分析
反应类型: 氧代噻唑烷羧酸会发生各种化学反应,包括:
氧化: 它可以被氧化形成二硫键。
还原: 它可以被还原回半胱氨酸。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 还原剂如二硫苏糖醇。
取代: 在酸性或碱性条件下的各种亲核试剂.
主要产物:
氧化: 二硫化物衍生物。
还原: 半胱氨酸。
取代: 修饰的氧代噻唑烷衍生物.
相似化合物的比较
Cysteine: The direct precursor of oxothiazolidinecarboxylic acid.
N-acetylcysteine: Another cysteine prodrug with similar antioxidant properties.
Glutathione: The end product of oxothiazolidinecarboxylic acid metabolism
Uniqueness: Oxothiazolidinecarboxylic acid is unique in its ability to be a stable cysteine prodrug that can be easily metabolized within the body to increase glutathione levels. Unlike direct cysteine supplementation, it is less prone to oxidation and can be more effectively utilized by cells .
属性
IUPAC Name |
(4R)-2-oxo-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLMGCPTLHPWPY-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)S1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318247 | |
| Record name | Procysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19771-63-2 | |
| Record name | Procysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19771-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxothiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019771632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxothiazolidinecarboxylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12224 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Procysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXOTHIAZOLIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7063P804E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does procysteine increase glutathione levels?
A1: Procysteine is a prodrug, meaning it is converted into an active compound within the body. It is metabolized to cysteine, a rate-limiting substrate for glutathione synthesis. By increasing cysteine availability, procysteine indirectly enhances intracellular glutathione production. []
Q2: What is the role of glutathione in cells, and why is it important to maintain its levels?
A2: Glutathione is a potent antioxidant, protecting cells against damage from reactive oxygen species (ROS). It plays a crucial role in detoxification, immune function, and various metabolic processes. Glutathione depletion can make cells more susceptible to oxidative stress and damage. []
Q3: What is the molecular formula and weight of procysteine?
A3: The molecular formula of procysteine is C4H5NO3S, and its molecular weight is 147.15 g/mol.
Q4: What is known about the stability of procysteine?
A5: While specific data on procysteine stability is limited in the provided research, one study mentions that polyols can be used to stabilize it, particularly in cosmetic formulations. [, ]
Q5: How is procysteine absorbed and distributed in the body?
A6: Procysteine is administered orally or intravenously. Studies confirm its ability to cross the blood-brain barrier and reach significant concentrations in the cerebrospinal fluid. [, , ]
Q6: What is the half-life of procysteine?
A6: The provided research papers do not mention the specific half-life of procysteine.
Q7: How is procysteine metabolized and excreted?
A8: Procysteine is primarily metabolized to cysteine by the enzyme 5-oxoprolinase. [] The exact excretory pathways are not elaborated on in the provided research.
Q8: In what disease models has procysteine shown efficacy?
A8: Preclinical studies demonstrate procysteine's potential in various models:
- Alcoholic lung injury: Procysteine restored glutathione levels and improved alveolar epithelial barrier function in ethanol-fed rats. [, , ]
- Spinal cord injury: It reduced oxidative stress and improved functional recovery after spinal cord compression in rats. []
- HIV-1 infection: Procysteine inhibited HIV-1 replication in cell cultures and improved endothelial function in HIV-1 transgenic rats. [, , , ]
Q9: Have there been clinical trials with procysteine?
A9: Yes, limited clinical trials have been conducted:
- ARDS: A trial with procysteine in ARDS patients showed potential benefits in reducing the duration of acute lung injury and improving cardiac index, but no significant impact on mortality. []
- HIV: Phase I/II trials in asymptomatic HIV-infected individuals demonstrated safety and increased blood glutathione levels at higher doses, but no significant effects on CD4 cell counts or viral load were observed. [, ]
Q10: Are there any known mechanisms of resistance to procysteine?
A10: The provided research does not mention any specific resistance mechanisms to procysteine.
Q11: What are the known toxicities or adverse effects of procysteine?
A12: Procysteine is generally well-tolerated in preclinical and clinical studies. Some reported adverse effects include headaches, rash, flushing, pruritus, lightheadedness, and diminished concentration, but these were typically mild and self-limiting. [] Interestingly, one study found that high-dose procysteine supplementation in aged mice led to hepatic steatosis and triacylglyceride accumulation, suggesting potential complications with long-term high-dose use. []
Q12: How are procysteine levels measured in biological samples?
A13: Research papers mention high-performance liquid chromatography (HPLC) as a method to determine procysteine concentrations in human plasma. [] Other studies used specific assays to measure glutathione levels in various tissues and cells. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


